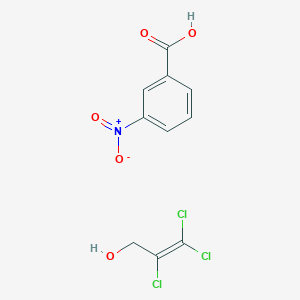
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines two distinct chemical entities: 3-Nitrobenzoic acid and 2,3,3-trichloroprop-2-en-1-ol. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, known for its off-white solid appearance under standard conditions . 2,3,3-trichloroprop-2-en-1-ol is a chlorinated organic compound, often used in various chemical reactions and industrial applications.
Méthodes De Préparation
3-Nitrobenzoic acid: is typically prepared by nitration of benzoic acid at low temperatures. This process also produces 2-Nitrobenzoic acid and 4-Nitrobenzoic acid as side products . Another method involves nitration of methyl benzoate followed by hydrolysis . Industrial production often involves oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
2,3,3-trichloroprop-2-en-1-ol: can be synthesized through chlorination reactions involving propene derivatives. The specific reaction conditions and industrial methods for large-scale production are typically proprietary and vary depending on the desired purity and application.
Analyse Des Réactions Chimiques
3-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-aminobenzoic acid, which is used in dye preparation.
Substitution: The nitro group can be substituted under specific conditions, leading to different derivatives.
Oxidation: It can be oxidized to form different carboxylic acids.
2,3,3-trichloroprop-2-en-1-ol: is reactive due to the presence of multiple chlorine atoms and a hydroxyl group. It can undergo:
Substitution: Chlorine atoms can be substituted with other functional groups.
Addition: The double bond can participate in addition reactions with various reagents.
Applications De Recherche Scientifique
3-Nitrobenzoic acid: is used in:
Chemistry: As a precursor to 3-aminobenzoic acid for dye synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
2,3,3-trichloroprop-2-en-1-ol: finds applications in:
Chemistry: As a reagent in organic synthesis.
Industry: In the production of polymers and other industrial chemicals.
Mécanisme D'action
3-Nitrobenzoic acid: exerts its effects primarily through its nitro and carboxylic acid functional groups. The nitro group is electron-withdrawing, making the compound more acidic and reactive in electrophilic aromatic substitution reactions . The carboxylic acid group can form hydrogen bonds and participate in various biochemical interactions.
2,3,3-trichloroprop-2-en-1-ol: acts through its chlorinated and hydroxyl functional groups. The chlorine atoms make the compound highly reactive, allowing it to participate in substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic acid: can be compared with other nitrobenzoic acids such as:
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Used as a precursor to 4-aminobenzoic acid for anesthetic synthesis.
2,3,3-trichloroprop-2-en-1-ol: can be compared with other chlorinated propene derivatives, highlighting its unique reactivity due to the presence of three chlorine atoms and a hydroxyl group.
Propriétés
Numéro CAS |
62798-88-3 |
|---|---|
Formule moléculaire |
C10H8Cl3NO5 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
Clé InChI |
SLBWHKDZEYDZBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.C(C(=C(Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


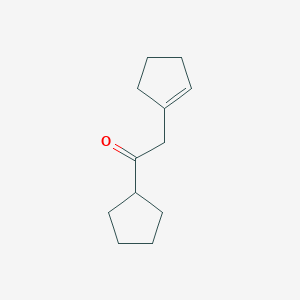
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
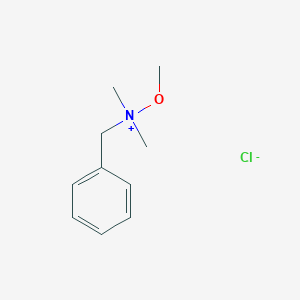
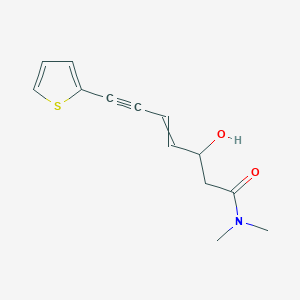
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
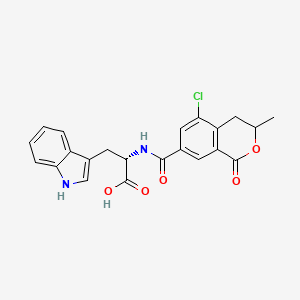
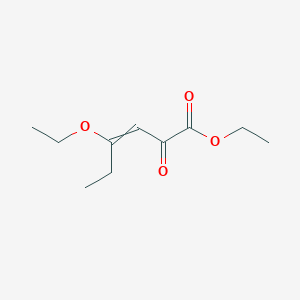
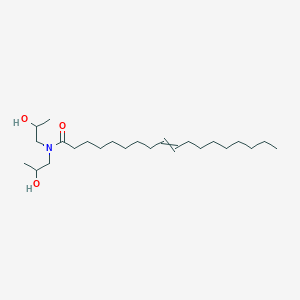
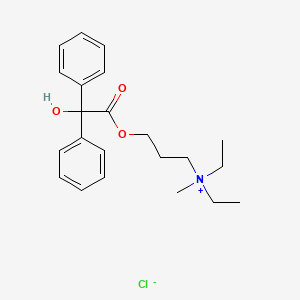

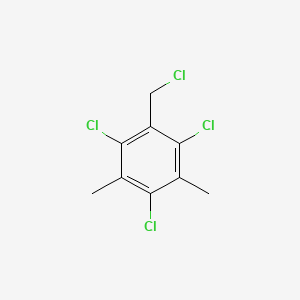


![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
